Pectolinarin is a flavonoid compound that has garnered significant interest in the scientific community due to its presence in various medicinal plants and its wide range of biological activities. This natural flavonoid, belonging to the flavone subclass, is known for its antioxidant, anti-inflammatory, antidiabetic, and antitumor properties, which have been evaluated both in vitro and in vivo1. The aglycone form of pectolinarin, pectolinarigenin, also exhibits a series of biological effects, including anti-inflammatory and antidiabetic actions1. The therapeutic potential of pectolinarin and its aglycone form is evident in their ability to modulate various signaling pathways and affect cellular processes, making them subjects of intense research in the context of disease treatment and prevention.
Pectolinarin and pectolinarigenin exert their biological effects through multiple mechanisms. Pectolinarigenin has been shown to alleviate hyperuricemic nephropathy by suppressing TGFβ/SMAD3 and JAK2/STAT3 signaling pathways, leading to reduced inflammation and fibrosis in kidney tissues2. In the context of glioblastoma, pectolinarigenin inhibits tumor proliferation by promoting autophagic flux and inducing cell cycle arrest through the inhibition of ribonucleotide reductase subunit M2 (RRM2), which in turn leads to the degradation of CDK1 protein3. Similarly, in gastric cancer cells, pectolinarigenin induces cell cycle arrest, autophagy, and apoptosis via downregulation of the PI3K/AKT/mTOR signaling pathway4. Neuroprotective and anti-inflammatory effects of pectolinarigenin have also been observed in astrocytes, where it inhibits NFκB and MAPK pathways, reducing the release of inflammatory mediators5. Proteomic profiling has further elucidated the impact of pectolinarigenin on tumor-associated proteins, revealing alterations in proteins involved in signal transduction, apoptosis, and cell structural organization6.
Pectolinarigenin has demonstrated significant antitumor activity in various cancer types, including hepatocellular carcinoma (HCC), where it inhibits proliferation, induces apoptosis, and causes G2/M phase arrest by modulating the PI3K/AKT/mTOR/ERK signaling pathway7. In rheumatoid arthritis fibroblast-like synoviocytes, pectolinarin inhibits proliferation, induces apoptosis, and suppresses inflammation by inactivating the PI3K/AKT pathway8. In non-small cell lung cancer, pectolinarigenin inhibits tumor progression by regulating the PTEN/PI3K/AKT signaling pathway9.
Pectolinarigenin's neuroprotective properties are highlighted by its ability to protect astrocytes against lipopolysaccharide-induced inflammation, suggesting potential applications in the treatment of neurodegenerative diseases5.
Pectolinarin's wide range of pharmacological activities, including anti-rheumatoid arthritis, analgesic, hepatoprotective, anti-diabetic, antiviral, neuroprotective, and antidepressant effects, underscores its therapeutic potential in modern medicine10. Its effectiveness in various biological systems indicates its potential as a therapeutic agent in treating central nervous system disorders, bone diseases, liver conditions, and cancer10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7